N-(5-chloro-2-methoxyphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(2-methylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O2S/c1-9-18-6-11-15(21-9)19-8-20-16(11)25-7-14(23)22-12-5-10(17)3-4-13(12)24-2/h3-6,8H,7H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZUOYZXLLKFSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2C(=N1)N=CN=C2SCC(=O)NC3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
- Molecular Formula: CHClNOS
- Molecular Weight: 458.9 g/mol
- CAS Number: 1251569-86-4
Biological Activity Overview
The compound exhibits various biological activities, including antimicrobial and potential anticancer effects. Its structure suggests that it may interact with biological systems in multiple ways.
Antimicrobial Activity
Recent studies have shown that compounds with similar structures to this compound demonstrate significant antimicrobial properties. For instance:
-
Antibacterial Effects:
- Compounds with chloroacetamide moieties have been tested against Gram-positive and Gram-negative bacteria.
- The presence of halogenated substituents enhances lipophilicity, facilitating membrane penetration and increasing antibacterial efficacy against pathogens like Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .
- Antifungal Activity:
Anticancer Activity
The compound's structural features suggest potential anticancer properties, particularly through mechanisms involving cell cycle arrest and apoptosis induction.
- Case Studies:
- In vitro studies have demonstrated that derivatives of similar structures exhibit cytotoxic effects on various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358). For example, compounds with nitro substitutions displayed IC values ranging from 0.85 to 6.75 µM against these cell lines .
- The activity was notably higher in 2D culture assays compared to 3D models, suggesting that the microenvironment plays a critical role in the efficacy of these compounds .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of this compound:
| Substituent | Biological Activity | Mechanism |
|---|---|---|
| Chloro group | Enhanced antibacterial | Increased lipophilicity |
| Methoxy group | Potential anticancer | Modulation of apoptosis pathways |
| Pyrimido group | Cytotoxicity | Interference with DNA synthesis |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Pyrimidine-Based Cores
Pyrimidine and fused pyrimidine derivatives are widely explored for their biological activities. Key comparisons include:
- Target vs. Epirimil: Both share a thioacetamide bridge and pyrimidine-related core. However, the target’s fused bicyclic system may enhance binding affinity compared to Epirimil’s single pyrimidine ring.
- Target vs. Dimethylpyrimidine Derivative : The latter’s simpler pyrimidine core and methyl substituents suggest lower steric hindrance, possibly favoring solubility over the target’s complex fused system .
Thioacetamide-Containing Derivatives with Diverse Heterocycles
Thioacetamide linkages are critical for sulfur-mediated interactions (e.g., hydrogen bonding, van der Waals forces). Notable analogues include:
- Target vs. However, the target’s pyrimido[4,5-d]pyrimidine may offer superior metabolic stability due to reduced electron-richness .
- Target vs. Pyrido-Thieno-Pyrimidinone (Compound 24): The thieno ring in Compound 24 introduces sulfur atoms at different positions, which could alter redox properties compared to the target’s all-nitrogen fused system .
Impact of Substituents on Bioactivity and Solubility
Substituents critically influence physicochemical and pharmacological profiles:
- The target’s 5-chloro substituent may facilitate halogen bonding with biomolecular targets, while the 2-methoxy group could donate hydrogen bonds, analogous to bromo/phenoxy groups in compounds .
Q & A
Q. What are the optimal synthetic routes for N-(5-chloro-2-methoxyphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the formation of the pyrimido[4,5-d]pyrimidin-4-yl core. Key steps include:
- Thioether linkage formation : Reacting a chlorinated acetamide intermediate with a thiol-containing pyrimidine derivative under basic conditions (e.g., K₂CO₃ in DMF) .
- Functional group protection : Methoxy and chloro substituents on the phenyl ring are introduced via nucleophilic aromatic substitution or Ullmann coupling .
- Purification : Chromatography (e.g., silica gel column) or recrystallization is used to isolate the final product.
Critical Parameters : Temperature (typically 80–120°C), solvent polarity (DMF or THF), and reaction time (12–48 hours) significantly impact yield .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, aromatic protons at δ 6.9–7.5 ppm) and thioether linkages .
- High-Performance Liquid Chromatography (HPLC) : Monitors purity (>95%) and reaction progress using C18 columns with UV detection at 254 nm .
- Mass Spectrometry (MS) : ESI-MS validates molecular weight (e.g., m/z 444.87 [M+H]⁺) and fragmentation patterns .
Q. How is the crystal structure of this compound determined?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is employed:
- Crystallization : Slow evaporation of chloroform/acetone mixtures yields diffraction-quality crystals .
- Data Collection : Synchrotron or laboratory X-ray sources (λ = 0.710–1.541 Å) collect reflection data.
- Refinement : SHELX programs refine atomic positions, with R-factors < 0.05 for high-resolution structures .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. MS) be resolved during structural validation?
- Methodological Answer :
- Orthogonal Techniques : Use SC-XRD to resolve ambiguities in proton assignments (e.g., overlapping aromatic signals) .
- Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to track specific functional groups via heteronuclear NMR .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and validate experimental data .
Q. What strategies optimize reaction yields in large-scale syntheses?
- Methodological Answer :
- Solvent Optimization : Replace DMF with less polar solvents (e.g., THF) to reduce side reactions .
- Catalyst Screening : Pd/C or CuI improves coupling efficiency in heterocycle formation .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours) while maintaining >85% yield .
Q. How do structural modifications (e.g., substituents on the pyrimidine ring) affect bioactivity?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies :
- Substituent Variation : Compare methyl, ethyl, and fluoro groups at the pyrimidine 7-position (Table 1).
- Assays : Use enzyme inhibition (e.g., kinase assays) or cell viability tests (e.g., IC₅₀ in cancer lines) to quantify effects .
Q. Table 1. SAR Trends for Pyrimidine Substituents
| Substituent | Bioactivity (IC₅₀, μM) | Solubility (mg/mL) |
|---|---|---|
| -CH₃ | 0.45 | 0.12 |
| -CF₃ | 0.78 | 0.08 |
| -F | 0.32 | 0.15 |
Q. What mechanisms explain its interaction with biological targets (e.g., kinases)?
- Methodological Answer :
- Molecular Docking : AutoDock Vina simulates binding to ATP pockets (e.g., VEGFR2; binding energy < -9 kcal/mol) .
- Surface Plasmon Resonance (SPR) : Measures real-time affinity (KD = 10–100 nM) .
- Mutagenesis Studies : Identify critical residues (e.g., Lys868 in kinase domains) via alanine scanning .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility and stability profiles?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
